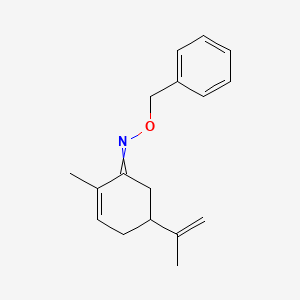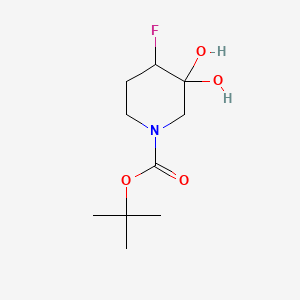
(3S)-1-benzyl-4,4-difluoropyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-benzyl-4,4-difluoropyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a benzyl group and two fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-benzyl-4,4-difluoropyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
(3S)-1-benzyl-4,4-difluoropyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Benzyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated pyrrolidine ring.
科学的研究の応用
(3S)-1-benzyl-4,4-difluoropyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3S)-1-benzyl-4,4-difluoropyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3S)-1-benzyl-4-fluoropyrrolidin-3-ol: Similar structure but with only one fluorine atom.
(3S)-1-benzylpyrrolidin-3-ol: Lacks fluorine atoms, providing a basis for comparison of the effects of fluorination.
(3S)-1-phenyl-4,4-difluoropyrrolidin-3-ol: Substitutes the benzyl group with a phenyl group.
Uniqueness
(3S)-1-benzyl-4,4-difluoropyrrolidin-3-ol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H13F2NO |
|---|---|
分子量 |
213.22 g/mol |
IUPAC名 |
(3S)-1-benzyl-4,4-difluoropyrrolidin-3-ol |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)8-14(7-10(11)15)6-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2/t10-/m0/s1 |
InChIキー |
SBGAZJGIHIWTSU-JTQLQIEISA-N |
異性体SMILES |
C1[C@@H](C(CN1CC2=CC=CC=C2)(F)F)O |
正規SMILES |
C1C(C(CN1CC2=CC=CC=C2)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-nitrophenyl)butanediamide](/img/structure/B12453073.png)

![(4Z)-5-methyl-4-[2-(3-phenyl-1H-pyrazol-5-yl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12453082.png)

![methyl 2-[(1E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-6-methoxybenzoate](/img/structure/B12453095.png)
![4-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B12453108.png)


![3-chloro-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-1-benzothiophene-2-carbohydrazide](/img/structure/B12453127.png)
![4-{2-[(naphthalen-2-yloxy)acetyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12453139.png)

![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B12453152.png)

![2-[7-(Difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-5-methoxy-phenol](/img/structure/B12453165.png)
